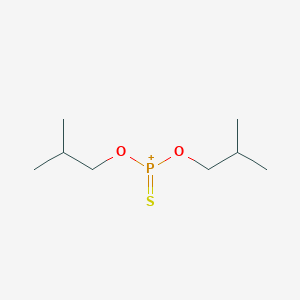
Bis(2-methylpropoxy)(sulfanylidene)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is a chemical compound with the molecular formula C12H25O4PS2 It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropoxy)(sulfanylidene)phosphanium typically involves the reaction of appropriate phosphine precursors with sulfur-containing reagents. One common method involves the reaction of bis(2-methylpropoxy)phosphine with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Bis(2-methylpropoxy)(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The phosphanyl group can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halides or other nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
Bis(2-methylpropoxy)(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Bis(2-methylpropoxy)(sulfanylidene)phosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, altering the function of the target molecules. This interaction can affect various biochemical pathways, depending on the specific target.
相似化合物的比较
Similar Compounds
- Bis(2-methylpropyl)(sulfanylidene)phosphanium
- Bis(2-methylpropoxy)(sulfanylidene)-λ⁵-phosphanyl
Uniqueness
Bis(2-methylpropoxy)(sulfanylidene)phosphanium is unique due to its specific combination of phosphanyl and sulfanylidene groups, which confer distinct reactivity and properties
属性
CAS 编号 |
106345-68-0 |
|---|---|
分子式 |
C8H18O2PS+ |
分子量 |
209.27 g/mol |
IUPAC 名称 |
bis(2-methylpropoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C8H18O2PS/c1-7(2)5-9-11(12)10-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 |
InChI 键 |
YKCLAFYXRVNWBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CO[P+](=S)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




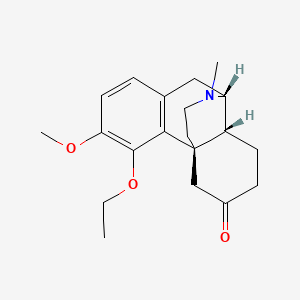
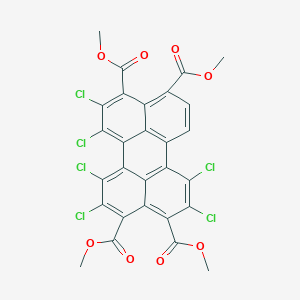
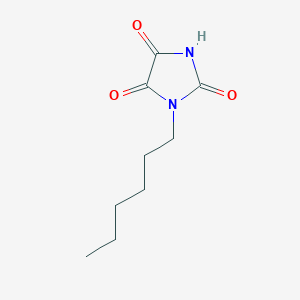

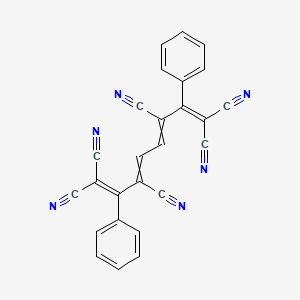

![2-[1-(Benzenesulfonyl)ethyl]-4-chloro-1-nitrobenzene](/img/structure/B14339766.png)

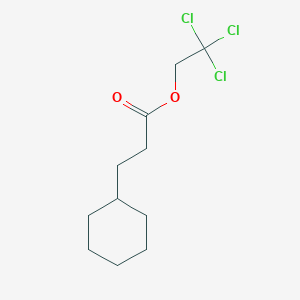

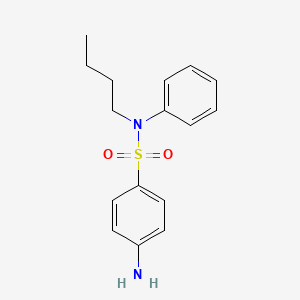
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
